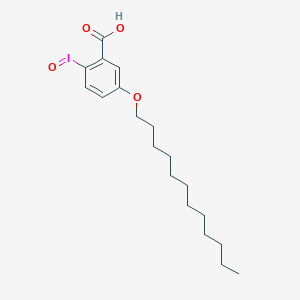
3,3-Diphenyl-1,3-dihydro-2H-indole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenylindoline-2-thione is an organosulfur compound that belongs to the class of indoline derivatives It is characterized by the presence of two phenyl groups attached to the third carbon of the indoline ring and a thione group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenylindoline-2-thione typically involves the reaction of indoline-2-thione with diphenylmethane derivatives. One common method includes the use of N-heterocyclic carbene as a catalyst. The reaction is carried out under an argon atmosphere to prevent oxidation, and the product is purified using silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for 3,3-Diphenylindoline-2-thione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenylindoline-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thione sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
3,3-Diphenylindoline-2-thione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Diphenylindoline-2-thione involves its interaction with various molecular targets and pathways. One key mechanism is the activation of Nrf2 signaling, which leads to the induction of phase II detoxifying enzymes. This pathway is crucial for its potential chemopreventive properties . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Indoline-2-thione: Lacks the diphenyl groups, making it less hydrophobic and potentially less biologically active.
3,3-Diphenyl-2-indolinone: Contains a carbonyl group instead of a thione group, leading to different reactivity and biological properties.
Thieno[2,3-b]indole: A fused ring system with sulfur, exhibiting different electronic properties and applications.
Uniqueness
3,3-Diphenylindoline-2-thione is unique due to its combination of the indoline core with diphenyl groups and a thione moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
117007-72-4 |
|---|---|
Molecular Formula |
C20H15NS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3,3-diphenyl-1H-indole-2-thione |
InChI |
InChI=1S/C20H15NS/c22-19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-19/h1-14H,(H,21,22) |
InChI Key |
ZXVRIKZZJAKLSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=S)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


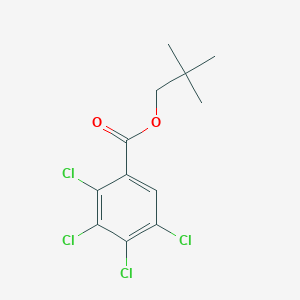
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
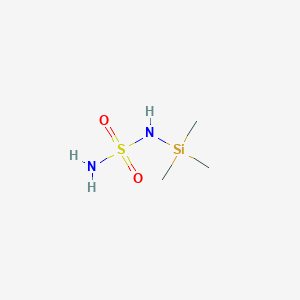
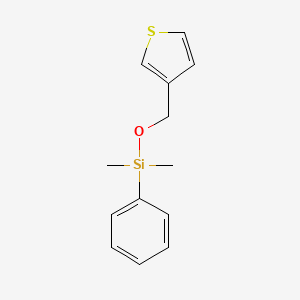

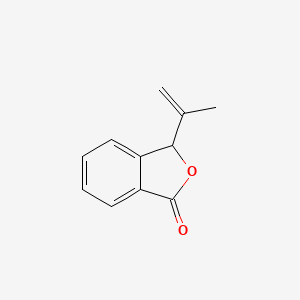
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)

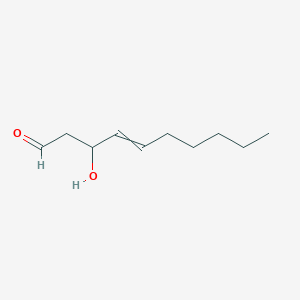
![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
